6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile
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Overview
Description
“6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1275036-85-5 . It has a molecular weight of 245.23 and its IUPAC name is 6-[(2,4-difluorobenzyl)amino]nicotinonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18) . This code represents the molecular structure of the compound, indicating it has 13 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- HIV Integrase Inhibitors : Notably, 6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile serves as a key intermediate in the synthesis of dolutegravir, an FDA-approved HIV integrase inhibitor developed by GlaxoSmithKline (GSK) .
Fluorescent Molecular Sensors
- The compound’s structure allows it to act as a fluorescent molecular sensor. Researchers have studied its performance in monitoring photopolymerization processes of different monomers using the Fluorescence Probe Technique (FPT) .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of dolutegravir , an antiretroviral medication used to treat HIV .
Mode of Action
It’s known that dolutegravir, the drug for which this compound is a key intermediate, inhibits hiv integrase, an enzyme that integrates the viral genome into the host cell dna .
Biochemical Pathways
As a key intermediate in the synthesis of dolutegravir, it contributes to the inhibition of the hiv integrase enzyme, thereby preventing the replication of the virus .
Pharmacokinetics
As a key intermediate in the synthesis of dolutegravir, its properties would significantly influence the pharmacokinetics of the final drug .
Result of Action
As a key intermediate in the synthesis of dolutegravir, it contributes to the overall effect of inhibiting hiv replication .
Action Environment
Like all chemical compounds, its stability, efficacy, and action would be expected to be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFZGRZZHJMFNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile |
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